molecular formula C23H19BrN2O5 B5490023 ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate

ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate

Cat. No. B5490023
M. Wt: 483.3 g/mol
InChI Key: CHWNWSRVHFJORN-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate, also known as BBABA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBABA belongs to the family of benzoylphenylurea compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has also been shown to inhibit the production of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been shown to have various biochemical and physiological effects in animal models. In cancer research, ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been found to reduce tumor growth and metastasis, induce apoptosis, and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In diabetes research, ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been found to improve glucose tolerance, increase insulin sensitivity, and reduce oxidative stress. In inflammation research, ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been found to reduce the production of inflammatory cytokines, alleviate inflammation-related symptoms, and protect against tissue damage.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate also has a short half-life, which can limit its efficacy in some applications.

Future Directions

There are several future directions for ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate research. In cancer research, ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate could be further studied for its potential as a combination therapy with other anticancer agents. In diabetes research, ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate could be studied for its potential as a therapeutic agent for diabetic complications, such as diabetic retinopathy and neuropathy. In inflammation research, ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate could be studied for its potential as a therapeutic agent for inflammatory bowel disease and rheumatoid arthritis. Additionally, the mechanism of action of ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate could be further elucidated to identify new therapeutic targets.

Synthesis Methods

Ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate can be synthesized by the reaction of 2-bromobenzoyl chloride with 2-amino-3-(2-furyl)acrylic acid, followed by coupling with 4-amino benzoic acid ethyl ester. The reaction yields ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate as a white crystalline solid with a high purity.

Scientific Research Applications

Ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been studied for its therapeutic potential in various diseases, including cancer, diabetes, and inflammation. In cancer research, ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been found to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, ethyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been shown to reduce the production of inflammatory cytokines and alleviate inflammation-related symptoms.

properties

IUPAC Name

ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O5/c1-2-30-23(29)15-9-11-16(12-10-15)25-22(28)20(14-17-6-5-13-31-17)26-21(27)18-7-3-4-8-19(18)24/h3-14H,2H2,1H3,(H,25,28)(H,26,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWNWSRVHFJORN-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate

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